N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Approaches : Research on similar compounds, such as 1,2,3,4-tetrahydroquinolines, highlights innovative synthesis methods, including intramolecular cyclization techniques. These methods are essential for developing efficient pathways for creating complex molecules, which could be applicable for synthesizing 2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide and exploring its potential applications (Toda, Sakagami, & Sano, 1999).
Pharmacological and Anticancer Applications
- Histone Deacetylase (HDAC) Inhibition : A study on 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines demonstrated potent HDAC inhibitory activity, suggesting potential for cancer treatment. These findings indicate the therapeutic relevance of compounds with a similar structural backbone in oncology, particularly in developing treatments for prostate cancer (Liu et al., 2015).
Application in Organic Synthesis and Material Science
- Advanced Organic Synthesis Techniques : Research into tetrahydroquinoline derivatives has led to the development of advanced organic synthesis techniques. These techniques allow for the creation of compounds with potential applications in material science, serving as precursors for more complex molecular architectures. The methodologies developed can be adapted for synthesizing compounds like 2-methoxy-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, potentially expanding its applications beyond pharmacology (Shinohara et al., 1998).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antibacterial activity .
Mode of Action
It has been suggested that similar compounds may generate reactive oxygen species (ros), which can lead to bacterial cell death . The increase in ROS in strains treated with similar compounds was detected using fluorescent microscopy and spectrophotometric techniques .
Biochemical Pathways
The generation of ros suggests that it may interfere with bacterial metabolic processes, leading to cell death .
Pharmacokinetics
Similar compounds have been found to be stable and slightly more soluble than their analogs in most organic solvents compatible with microbiological assays .
Result of Action
The result of the action of this compound is likely the death of bacterial cells. This is suggested by the observed increase in ROS in bacterial strains treated with similar compounds . Transmission electron microscopy revealed a disturbed membrane architecture in these strains .
Action Environment
The stability and solubility of similar compounds suggest that they may be influenced by factors such as ph and temperature .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-22-12-6-5-11-20(22)23(26)24-18-14-13-17-8-7-15-25(21(17)16-18)30(27,28)19-9-3-2-4-10-19/h2-6,9-14,16H,7-8,15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOSYYNOGBNOOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.